molecular formula C22H25N3O3 B14155329 (4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone CAS No. 899378-31-5

(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone

Cat. No.: B14155329
CAS No.: 899378-31-5
M. Wt: 379.5 g/mol
InChI Key: SEWWLQVMNAYZGC-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of a benzylpiperazine moiety and a dimethoxyindole structure, which contribute to its unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with 4,5-dimethoxyindole-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor antagonist, modulating the serotonergic transmission in the brain. This modulation can lead to anxiolytic and antidepressant effects by restoring the balance of serotonin levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone is unique due to its specific combination of benzylpiperazine and dimethoxyindole structures, which contribute to its distinct pharmacological profile. Its ability to modulate serotonin receptors sets it apart from other compounds with similar structures .

Properties

CAS No.

899378-31-5

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C22H25N3O3/c1-27-20-9-8-18-17(21(20)28-2)14-19(23-18)22(26)25-12-10-24(11-13-25)15-16-6-4-3-5-7-16/h3-9,14,23H,10-13,15H2,1-2H3

InChI Key

SEWWLQVMNAYZGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

solubility

51.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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